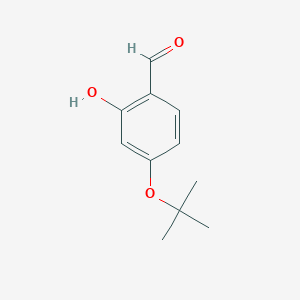

4-(Tert-butoxy)-2-hydroxybenzaldehyde

Description

Contextualization of Functionalized Benzaldehyde (B42025) Scaffolds in Organic Synthesis and Materials Science

Functionalized benzaldehydes are foundational scaffolds in the construction of complex organic molecules. Their inherent reactivity, primarily centered around the aldehyde group, makes them exceptionally versatile intermediates. rug.nlresearchgate.net The synthesis of small, highly functionalized molecules is fundamental to numerous areas of chemistry, including drug design, the development of heterocyclic materials for applications like photovoltaics, and the creation of specialized ligands for catalysis. researchgate.net

These scaffolds serve as crucial starting materials for a multitude of chemical transformations. They readily participate in condensation reactions, Schiff base formation, and various coupling reactions, enabling the assembly of intricate molecular architectures that are characteristic of modern pharmaceuticals and advanced materials. nih.govresearchgate.net For instance, benzaldehyde derivatives are employed in one-pot, multi-component reactions that efficiently generate molecular diversity. Furthermore, the strategic placement of different functional groups on the benzaldehyde ring allows chemists to fine-tune the electronic and steric properties of the molecule, thereby controlling reaction outcomes and the properties of the final product. The development of polymer vesicles featuring benzaldehyde functionalities within their walls highlights their utility in materials science, where the aldehyde groups can be used for cross-linking or further functionalization. acs.org

Academic Significance of the ortho-Hydroxyl and para-tert-Butoxy Substituents in Chemical Reactivity

The specific substitution pattern of 4-(Tert-butoxy)-2-hydroxybenzaldehyde, featuring a hydroxyl group at the ortho position and a bulky tert-butoxy (B1229062) group at the para position, imparts unique reactivity to the molecule. This distinct arrangement is of significant academic interest as it allows for precise control over chemical reactions.

The ortho-hydroxyl group is particularly influential. It is known to be a powerful ortho-para directing group in electrophilic aromatic substitution, activating the benzene (B151609) ring. aakash.ac.in More significantly, it can act as an internal directing group in transition metal-catalyzed reactions, facilitating the selective functionalization of the C-H bond adjacent to it. acs.orgnih.gov This "chelation-assisted" strategy is a cornerstone of modern synthetic methodology, enabling chemists to build molecular complexity with high precision and efficiency. acs.orgnih.govresearchgate.net The hydroxyl group can also form a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen, which modulates the aldehyde's reactivity and influences the molecule's conformation. nih.govacs.org

The para-tert-butoxy group also plays a critical role. The tert-butyl moiety is sterically demanding, a property often exploited to control the regioselectivity of reactions by physically blocking certain reaction sites. chemrxiv.orgresearchgate.net Electronically, the oxygen atom of the butoxy group donates electron density into the aromatic ring through resonance, further activating it towards electrophilic attack. nih.gov This electron-donating nature complements the effect of the ortho-hydroxyl group. libretexts.org The combination of steric hindrance from the bulky alkyl portion and the electronic effects of the ether linkage makes the para-tert-butoxy group a valuable tool for tailoring the properties and reactivity of the benzaldehyde scaffold. nih.govacs.org

Table 2: Influence of Substituents on the Reactivity of the Benzaldehyde Scaffold

| Substituent | Position | Key Influence on Reactivity |

|---|---|---|

| Hydroxyl (-OH) | ortho | - Acts as a powerful directing group for C-H functionalization. acs.orgnih.gov - Forms intramolecular hydrogen bonds, modulating aldehyde reactivity. nih.gov - Activates the aromatic ring towards electrophilic substitution. aakash.ac.in |

| tert-Butoxy (-OC(CH₃)₃) | para | - Provides significant steric bulk, influencing regioselectivity. chemrxiv.orgresearchgate.net - Donates electron density to the aromatic ring via resonance. nih.gov - Can serve as a protective group in certain synthetic routes. |

Overview of Key Research Avenues and Methodological Paradigms

The unique structural features of this compound and related salicylaldehydes make them valuable targets and tools in several key research areas.

Key Research Avenues:

Catalysis: The development of novel catalytic systems that exploit the ortho-hydroxyl group as a directing element for regioselective C-H functionalization is a major focus. acs.orgnih.govacs.org This includes arylation, halogenation, and amidation reactions. nih.govacs.org

Synthesis of Biologically Active Compounds: Salicylaldehyde (B1680747) derivatives are precursors to a wide range of compounds with potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netmdpi.commdpi.com They are used to synthesize complex heterocyclic structures and Schiff bases that are evaluated for medicinal applications. acs.orgmdpi.com

Coordination Chemistry and Materials Science: The ability of the ortho-hydroxy aldehyde moiety to act as a bidentate chelating ligand for metal ions is well-established. mdpi.com This property is exploited in the design of novel metal complexes with interesting catalytic or material properties, such as in the formation of liquid crystals or functional polymers. mdpi.com

Methodological Paradigms:

Transition Metal-Catalyzed Cross-Coupling: Modern synthetic methods, particularly those catalyzed by palladium, are extensively used for the functionalization of benzaldehyde scaffolds. The use of transient directing groups, which form an imine in situ, has significantly broadened the scope of these reactions. acs.orgnih.govacs.org

Multi-Component Reactions: The efficiency of building molecular complexity in a single step makes multi-component reactions an attractive strategy. Benzaldehydes are common substrates in reactions like the Biginelli or Mannich reactions.

Spectroscopic and Chromatographic Techniques: The characterization of synthesized compounds relies heavily on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of key functional groups. mdpi.commdpi.comorientjchem.org Mass spectrometry provides information on molecular weight. Purification of products is routinely achieved using methods like column chromatography. orientjchem.org

Table 3: Summary of Research Focus and Methods

| Research Avenue | Methodological Paradigm |

|---|---|

| Catalysis | Transition Metal-Catalyzed C-H Functionalization, Use of Transient Directing Groups acs.orgnih.govacs.org |

| Medicinal Chemistry | Synthesis of Schiff Bases and Heterocycles, Biological Activity Screening acs.orgmdpi.com |

| Materials Science | Coordination to Metal Centers, Polymer Functionalization acs.orgmdpi.com |

| General Synthesis | Multi-Component Reactions, Spectroscopic Characterization (NMR, IR, MS), Chromatographic Purification orientjchem.org |

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzaldehyde |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-9-5-4-8(7-12)10(13)6-9/h4-7,13H,1-3H3 |

InChI Key |

NORYSKXEFMEFOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=C(C=C1)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Tert Butoxy 2 Hydroxybenzaldehyde and Analogous Structures

Strategies for Carbon-Oxygen Bond Formation: Etherification Reactions for Alkoxybenzaldehydes

The formation of an ether linkage (C-O-C) is a fundamental transformation for producing alkoxybenzaldehydes. This process involves attaching an alkyl group to the hydroxyl moiety of a hydroxybenzaldehyde.

The Williamson ether synthesis is a widely utilized and versatile method for preparing both symmetrical and unsymmetrical ethers. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or another suitable leaving group (such as a tosylate or mesylate) from an alkyl substrate. masterorganicchemistry.com

In the context of alkoxybenzaldehydes, the synthesis typically involves deprotonating a hydroxybenzaldehyde with a strong base, such as sodium hydride (NaH), to form a phenoxide ion. masterorganicchemistry.com This highly nucleophilic phenoxide then reacts with an alkyl halide to form the desired ether. chemistrysteps.com

Key characteristics of the Williamson ether synthesis include:

Reaction Mechanism: The reaction follows an SN2 pathway, which involves a backside attack on the electrophilic carbon. masterorganicchemistry.com

Substrate Scope: The reaction is most effective with methyl and primary alkyl halides. masterorganicchemistry.com Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides predominantly yield elimination products, making them unsuitable for this synthesis. masterorganicchemistry.com

Reagents: Alkoxides are generated from alcohols using strong bases. Alkyl halides, tosylates, and mesylates serve as common electrophiles. chemistrysteps.com

For unsymmetrical ethers, there are two potential synthetic routes. The preferred pathway involves the less sterically hindered alkyl halide to maximize the efficiency of the SN2 reaction and minimize competing E2 elimination reactions. chemistrysteps.com

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Nucleophilic Substitution (SN2) | masterorganicchemistry.com |

| Nucleophile | Alkoxide or Phenoxide ion | chemistrysteps.com |

| Electrophile | Alkyl halide (primary preferred), tosylate, or mesylate | masterorganicchemistry.com |

| Competing Reaction | Elimination (E2), especially with secondary and tertiary alkyl halides | chem-station.com |

| Application | Synthesis of symmetrical and unsymmetrical ethers | chemistrysteps.com |

Introducing a bulky tert-butyl group onto a phenol (B47542) to form a tert-butoxy (B1229062) ether presents a challenge for the traditional Williamson ether synthesis. The corresponding electrophile, tert-butyl halide, is a tertiary alkyl halide and strongly favors elimination over substitution under basic conditions. masterorganicchemistry.com Therefore, alternative strategies are required.

The alkylation of phenols with tert-butyl alcohol (TBA) over solid acid catalysts, such as H-β zeolite, provides a viable route. researchgate.net Computational studies suggest that this reaction preferentially proceeds through a concerted mechanism. researchgate.net In this pathway, the phenol and tert-butyl alcohol are co-adsorbed on the catalyst surface, and the reaction occurs directly without the prior formation of a tert-butyl carbenium ion via dehydration of the alcohol. researchgate.net This concerted path is favored over a stepwise mechanism involving the formation of the carbenium ion followed by its attack on the phenol. researchgate.net The tert-butyl group's steric hindrance can influence the reactivity of the phenol, particularly in reactions that require reagents to approach the aromatic ring closely. nih.gov

Formylation Reactions for ortho-Hydroxybenzaldehyde Synthesis

Formylation, the introduction of an aldehyde group (-CHO), is a critical step in synthesizing hydroxybenzaldehydes. Several named reactions are specifically employed for the ortho-formylation of phenols.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, converting them into ortho-hydroxy benzaldehydes. allen.inbyjus.com The reaction typically involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, like sodium hydroxide (NaOH), followed by acidic workup. allen.inbyjus.com

The mechanism proceeds through the following key steps:

The strong base deprotonates chloroform to generate a trichlorocarbanion. unacademy.com

This carbanion undergoes alpha-elimination to form dichlorocarbene (:CCl₂), which is the principal reactive electrophilic species. byjus.comwikipedia.org

The base also deprotonates the phenol to form a phenoxide ion, which is more nucleophilic than the neutral phenol. wikipedia.org

The electron-rich phenoxide attacks the electron-deficient dichlorocarbene, with a preference for the ortho position. wikipedia.orgnrochemistry.com

Following hydrolysis of the resulting intermediate, the ortho-formylated product is formed. wikipedia.org

The reaction is often carried out in a biphasic solvent system because hydroxides are not readily soluble in chloroform. byjus.comwikipedia.org Phase-transfer catalysts or rapid mixing can be used to facilitate the reaction between the separated reagents. lscollege.ac.in While generally favoring ortho-formylation, the regioselectivity is not always high. nrochemistry.com A notable variation of this reaction involves using carbon tetrachloride (CCl₄) instead of chloroform, which results in the formation of a carboxylic acid (e.g., salicylic acid from phenol) instead of an aldehyde. unacademy.comwikipedia.org

Duff Reaction

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamine (hexamethylenetetramine) as the source of the formyl carbon. wikipedia.org This reaction requires a strongly electron-donating group on the aromatic ring, such as a hydroxyl group. wikipedia.org

The mechanism is believed to involve the protonated hexamine ring-opening to form an iminium ion electrophile. wikipedia.org This attacks the electron-rich aromatic ring, leading to an intermediate at the oxidation level of a benzylamine. An intramolecular redox reaction follows, and subsequent acid hydrolysis yields the final aldehyde product. wikipedia.org The Duff reaction preferentially directs formylation to the ortho position relative to the hydroxyl group. wikipedia.org If the ortho positions are blocked, formylation may occur at the para position. wikipedia.org The reaction conditions often involve solvents like glycerol with boric acid or trifluoroacetic acid. uni.edutandfonline.com Although the method is useful, it is often characterized by modest yields. wikipedia.orgecu.edu

| Reaction | Formyl Source | Key Reagents/Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Reimer-Tiemann | Chloroform (CHCl₃) | Strong base (e.g., NaOH), biphasic system, heat | ortho-Hydroxybenzaldehyde | byjus.comwikipedia.org |

| Duff Reaction | Hexamine (C₆H₁₂N₄) | Acidic medium (e.g., glycerol/boric acid, TFA) | ortho-Hydroxybenzaldehyde | wikipedia.orgecu.edu |

| Casnati–Skattebøl | Paraformaldehyde ((CH₂O)n) | MgCl₂, Triethylamine (Et₃N) | ortho-Hydroxybenzaldehyde | orgsyn.orgmdma.ch |

While the Reimer-Tiemann and Duff reactions are classical methods, they can suffer from issues like moderate yields and lack of complete regioselectivity. wikipedia.orgorgsyn.org Modern methods have been developed to achieve highly selective ortho-formylation of phenols.

One of the most effective methods involves the use of paraformaldehyde with magnesium dichloride (MgCl₂) and triethylamine (Et₃N) as a base. mdma.ch This method, sometimes referred to as the Casnati–Skattebøl reaction, provides high yields of salicylaldehydes with exclusive formylation at the ortho position. orgsyn.orgthieme-connect.com The magnesium ion is believed to play a crucial role in directing the regioselectivity through chelation. sciencemadness.org

The reactivity and success of this formylation are influenced by the substituents present on the phenol ring:

Electron-donating groups , such as alkyl and alkoxy substituents, promote the reaction and lead to high or excellent yields of the corresponding salicylaldehydes. orgsyn.orgmdma.ch

Electron-withdrawing groups , like chloro, cyano, and ester groups, are tolerated but generally slow down the reaction rate, which can sometimes lead to the formation of by-products. orgsyn.orgmdma.ch

Halogen-substituted phenols have proven to be good substrates for this reaction. orgsyn.orgmdma.ch

This magnesium-mediated method is applicable for large-scale preparations and avoids the use of noxious reagents often associated with other formylation techniques. orgsyn.org

Green Chemistry Principles in Sustainable Synthesis of Benzaldehyde (B42025) Derivatives

The synthesis of benzaldehyde derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. acs.org

Key green chemistry strategies applicable to benzaldehyde synthesis include:

Use of Safer Solvents and Reagents: This involves replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water or ethanol, or conducting reactions under solvent-free conditions. nih.govresearchgate.net For instance, greener approaches to oxidation reactions aim to replace harmful heavy metal oxidants (e.g., Chromium(VI)) with atmospheric oxygen or hydrogen peroxide. misericordia.edumdpi.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents because they are used in small amounts and can often be recycled, which improves atom economy and reduces waste. acs.orgnih.gov Examples include the use of N-heterocyclic carbenes as organic catalysts for the oxidation of benzaldehyde. misericordia.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as certain catalytic hydrogenations, are inherently less wasteful. acs.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. misericordia.edu

Process Intensification: Technologies like reactive distillation, which combines chemical reaction and separation into a single unit, can improve efficiency, reduce waste, and lower costs. acs.org This has been applied to the sustainable synthesis of natural benzaldehyde. acs.org

By adopting these principles, chemists can develop more environmentally benign and economically viable routes for the synthesis of 4-(tert-butoxy)-2-hydroxybenzaldehyde and other valuable derivatives. acs.org

Development of Solvent-Free Condensation Reactions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing waste and often simplifying purification processes. researchgate.net The Knoevenagel and Pechmann condensations, classic methods for carbon-carbon bond formation, have been adapted to these environmentally benign conditions.

| Reaction Type | Reactants | Catalyst | Conditions | Key Advantages |

| Knoevenagel Condensation | Benzaldehydes, Malonic acid | Ammonium bicarbonate | Solvent-free, Solid phase | High yields, High purity, Avoids toxic pyridine/piperidine researchgate.net |

| Pechmann Condensation | Phenols, β-ketoesters | Methanesulfonic acid | Solvent-free, Ball milling | High yields, Scalability, No hazardous solvents, Short reaction times |

| Pechmann Condensation | Phloroglucinol, Ethyl acetoacetate | Zn0.925Ti0.075O NPs | Solvent-free, 110 °C | High yield, Recyclable heterogeneous catalyst nih.gov |

Catalytic Oxidations Utilizing Environmentally Benign Reagents and Conditions

The development of catalytic oxidation methods that use green reagents and mild conditions is a key area of research. For substituted hydroxybenzaldehydes, these reactions can target the aldehyde group or the aromatic ring's substituents.

Aerobic oxidation, using molecular oxygen from the air as the terminal oxidant, is a highly attractive green method. researchgate.netacs.org Cobalt-based catalysts have shown high efficiency in the selective oxidation of p-cresols to p-hydroxybenzaldehydes. researchgate.netepa.gov For example, a system using Co(OAc)₂ with NaOH in aqueous ethylene glycol can produce a range of 2,6-disubstituted 4-hydroxybenzaldehydes in good to excellent yields under an oxygen atmosphere at 50 °C. researchgate.net The liquid-phase oxidation of p-cresol using an insoluble cobalt oxide (Co₃O₄) catalyst under air pressure can achieve 95% selectivity for p-hydroxybenzaldehyde. acs.org Another innovative and sustainable approach is the electrochemically generated peroxodicarbonate, which efficiently oxidizes hydroxybenzaldehydes to phenols in aqueous media without additional solvents or additives, achieving yields up to 97%. uni-mainz.de

| Substrate | Catalyst/Reagent | Oxidant | Conditions | Product | Key Findings |

| p-Cresols | Co(OAc)₂ / NaOH | O₂ (aerobic) | Aqueous ethylene glycol, 50 °C | 4-Hydroxybenzaldehydes | Environmentally friendly, High efficiency researchgate.net |

| p-Cresol | Cobalt oxide (Co₃O₄) | Air | Elevated pressure | p-Hydroxybenzaldehyde | 95% selectivity, Minimized byproducts acs.org |

| Hydroxybenzaldehydes | Peroxodicarbonate (electrochemically generated) | N/A | Aqueous media | Hydroxyphenols | Green oxidizer, High yields (up to 97%), No organic solvent uni-mainz.de |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, increasing yields, and improving product purity, often under solvent-free conditions. japsonline.comijnrd.orgnih.gov This technology offers rapid and uniform heating of the reaction mixture, which contrasts with conventional heating methods where the vessel walls are heated first. ijnrd.org

Microwave irradiation has been successfully applied to various reactions involving hydroxybenzaldehydes. For instance, the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds like malononitrile (B47326) can be achieved in high yields under solvent-free conditions using a porous calcium hydroxyapatite catalyst and microwave activation. mdpi.com Similarly, the synthesis of hydrazones, through the condensation of hydrazides with aldehydes, is significantly facilitated by microwave heating, with reactions often completing in minutes with high yields. vjs.ac.vnfip.org Aldol condensation reactions to form benzylidenecyclohexanone derivatives have also been performed efficiently using MAOS, achieving high yields in very short reaction times. aip.org The use of microwaves aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents. japsonline.comijnrd.org

| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield | Ref. |

| Knoevenagel Condensation | Aldehydes, Malononitrile | Porous Calcium Hydroxyapatite, MW, Solvent-free | Short | High | mdpi.com |

| Hydrazone Synthesis | Hydrazide, Aromatic Aldehydes | Acetic acid/DMF, MW | 10-30 min | 80-94% | vjs.ac.vn |

| Aldol Condensation | Cyclohexanone (B45756), 4-Hydroxybenzaldehyde (B117250) | Sulfuric acid, MW | 2 min | 81.47% | aip.org |

| Benzylidene-andrographolide Synthesis | Andrographolide, Hydroxybenzaldehyde | Pyridinium p-toluenesulfonate, MW | 3 h | 85-86% | japsonline.com |

Derivatization and Functional Group Interconversions of Substituted Hydroxybenzaldehydes

The aldehyde and hydroxyl groups of this compound and its analogs are key sites for derivatization, allowing for the synthesis of a wide array of new structures through functional group interconversions.

Condensation Reactions with Amines to Form Schiff Bases

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental and widely used transformation. wikipedia.orgchemsociety.org.ng This reaction typically proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form the stable C=N double bond. wikipedia.orgnih.gov The reaction is reversible and often acid-catalyzed, with the removal of water driving the equilibrium toward the product. wikipedia.org

Substituted hydroxybenzaldehydes readily react with various primary amines, including amino acids and aminobenzoic acid, to yield the corresponding Schiff bases. chemsociety.org.ng For example, (E)-2-(4-hydroxybenzylideneamino) acetic acid was synthesized from L-glycine and 4-hydroxybenzaldehyde using potassium hydroxide as a base catalyst in methanol. chemsociety.org.ng These reactions are crucial for creating ligands for metal complexes and as intermediates in the synthesis of more complex heterocyclic systems.

| Aldehyde | Amine | Conditions | Product |

| 4-Hydroxybenzaldehyde | L-Glycine | KOH, Methanol, Room Temp. | (E)-2-(4-hydroxybenzylideneamino) acetic acid chemsociety.org.ng |

| 4-Hydroxybenzaldehyde | 4-Aminobenzoic acid | Ethanol, Reflux | 4-(4-hydroxybenzylidene)aminobenzoic acid |

| 2-Hydroxybenzaldehyde | (S)-2-amino-3-phenyl-1-propanol | Water | Chiral Schiff base ligand researchgate.net |

Synthesis of Oximes and Hydrazones

The aldehyde moiety of hydroxybenzaldehydes can be readily converted into oximes and hydrazones through condensation with hydroxylamine and hydrazine derivatives, respectively. These reactions are important for both characterization and as intermediate steps in further synthetic transformations, such as the Wolff-Kishner reduction. nih.govwikipedia.org

Oximes are typically formed by the reaction of an aldehyde or ketone with hydroxylamine. wikipedia.orgresearchgate.net The reaction involves a nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. researchgate.net For instance, 4-hydroxy-benzaldoxime O-methyl ether was synthesized in 93% yield by reacting 4-hydroxybenzaldehyde with methyl isobutyl ketoxime O-methyl ether in the presence of sulfuric acid. google.com

Hydrazones are synthesized by reacting aldehydes with hydrazines or hydrazides. nih.govwikipedia.orgjocpr.com This condensation is a common method for preparing compounds with an azomethine group (–NHN=CH–). nih.gov For example, novel isonicotinic hydrazone derivatives have been synthesized by reacting isoniazid with various substituted hydroxybenzaldehydes under reflux conditions. nih.gov Similarly, a series of hydrazide-hydrazones were prepared in good to quantitative yields from 4-hydroxybenzoic acid hydrazide and diverse aldehydes. nih.gov

| Derivative | Reagent | General Reaction |

| Oxime | Hydroxylamine (NH₂OH) or its derivatives | R-CHO + NH₂OH → R-CH=NOH + H₂O wikipedia.orgresearchgate.net |

| Hydrazone | Hydrazine (N₂H₄) or Hydrazide (R-CONHNH₂) | R-CHO + R'-NHNH₂ → R-CH=NNH-R' + H₂O wikipedia.orgjocpr.com |

Selective Oxidation of the Aldehyde Moiety to Carboxylic Acids

The selective oxidation of the aldehyde group in substituted hydroxybenzaldehydes to a carboxylic acid, without affecting the sensitive phenol and other functional groups, is a crucial transformation. Several reagents and methods have been developed to achieve this selectivity.

Halochromates, such as pyridinium bromochromate (PBC), have been used as mild and selective oxidizing agents to convert substituted benzaldehydes into their corresponding benzoic acids. researchgate.net The reaction is typically first-order with respect to both the oxidant and the aldehyde. researchgate.net Another approach involves the use of electrochemically generated peroxodicarbonate, which can convert hydroxybenzaldehydes into hydroxyphenols via a Dakin-type reaction, but under different conditions, the aldehyde can be targeted for oxidation. uni-mainz.de For highly selective oxidation of aldehydes in the presence of other oxidizable groups, specific methods like the Pinnick oxidation (using sodium chlorite) or Tollens' reagent are often employed. youtube.com

| Substrate | Reagent/Method | Product | Key Feature |

| Substituted Benzaldehydes | Pyridinium Bromochromate (PBC) | Substituted Benzoic Acids | Mild and selective oxidation researchgate.net |

| Aldehydes | Tollens' Reagent (Ag(NH₃)₂⁺) | Carboxylate | Selective for aldehydes; forms a silver mirror |

| Aldehydes | Pinnick Oxidation (NaClO₂, buffer, scavenger) | Carboxylic Acid | High selectivity for aldehydes, tolerates many other functional groups youtube.com |

Reduction of the Aldehyde Group to Corresponding Alcohols

The reduction of the aldehyde functional group in this compound to its corresponding primary alcohol, (4-(tert-butoxy)-2-hydroxyphenyl)methanol, is a fundamental transformation in organic synthesis. This conversion is typically achieved using metal hydride reagents, with sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) being the most common choices. libretexts.org These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. libretexts.orgyoutube.com

Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones. masterorganicchemistry.com It is known for its compatibility with various functional groups and its relative safety and ease of handling. ugm.ac.id The reduction of an aldehyde with NaBH₄ typically proceeds in an alcoholic solvent, such as methanol or ethanol. The reaction involves the transfer of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by the solvent yields the primary alcohol. libretexts.org For analogous structures like various substituted benzaldehydes, NaBH₄ has been shown to be effective, often under mild conditions such as room temperature or with ultrasonic irradiation to accelerate the reaction. ugm.ac.id The general stoichiometry for this reduction is represented by the equation: 4 R-CHO + NaBH₄ + 4 H₂O → 4 R-CH₂OH + NaB(OH)₄. nih.gov

Lithium aluminium hydride is a significantly more powerful reducing agent than NaBH₄ and can reduce a wider range of functional groups, including esters and carboxylic acids. libretexts.org The higher reactivity of LiAlH₄ stems from the greater polarity of the Al-H bond compared to the B-H bond. libretexts.org Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), and require a separate aqueous workup step to protonate the resulting alkoxide intermediate. libretexts.orgchemicalbook.com While highly effective, the less selective nature and more hazardous handling requirements of LiAlH₄ often make NaBH₄ the preferred reagent for the straightforward reduction of aldehydes when other reducible functional groups are absent.

The choice of reducing agent can be critical for selectivity in molecules with multiple functional groups. NaBH₄, being milder, will selectively reduce aldehydes and ketones while leaving less reactive groups like esters untouched. youtube.commasterorganicchemistry.com

Table 1: Comparison of Common Reducing Agents for Aldehyde Reduction

| Reagent | Formula | Reactivity | Typical Solvents | Workup | Selectivity |

| Sodium Borohydride | NaBH₄ | Mild | Protic (Methanol, Ethanol) | Integrated | Reduces Aldehydes, Ketones |

| Lithium Aluminium Hydride | LiAlH₄ | Strong | Aprotic (Diethyl ether, THF) | Separate Aqueous Step | Reduces Aldehydes, Ketones, Esters, Carboxylic Acids, etc. |

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for further molecular modification, allowing for the synthesis of a diverse range of derivatives. The most common transformations involve etherification and esterification reactions.

Etherification:

Etherification of the phenolic hydroxyl group involves converting it into an ether linkage (-O-R). A widely used method for this transformation is the Williamson ether synthesis. This reaction typically involves deprotonating the phenol with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., an alkyl bromide or iodide).

For example, the etherification of a structurally similar compound, 4-hydroxybenzaldehyde, has been demonstrated using 4-nitrobenzyl bromide in the presence of potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemspider.com The reaction proceeds by heating the mixture, resulting in the formation of the corresponding ether. chemspider.com A similar strategy can be applied to this compound to introduce various alkyl or arylmethyl groups at the phenolic position.

Another approach is reductive etherification, which can simultaneously modify both the aldehyde and the phenolic hydroxyl group. Catalytic systems, such as those using zirconium or hafnium complexes, can facilitate the reductive etherification of hydroxybenzaldehydes using an alcohol (like isopropanol) as both the solvent and the alkylating agent. osti.gov

Esterification:

Esterification converts the phenolic hydroxyl group into an ester (-O-C(=O)R). This can be achieved through several methods. A common laboratory procedure is the reaction of the phenol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction.

Alternatively, direct esterification with a carboxylic acid can be performed, often requiring a catalyst and conditions to remove the water byproduct to drive the equilibrium towards the product side. This is known as Fischer esterification, though it is more commonly applied to the esterification of carboxylic acids with alcohols. masterorganicchemistry.com More advanced methods, such as the Steglich esterification, utilize coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction between the phenol and a carboxylic acid under mild, neutral conditions. orgsyn.org Photocatalytic methods have also been developed for the specific acylation of phenolic hydroxyl groups. nih.gov

Table 2: Summary of Modification Reactions for the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Base/Catalyst | Product |

| Etherification | Alkyl Halide (R-X) | K₂CO₃, NaH | Phenolic Ether (Ar-O-R) |

| Esterification | Acyl Chloride (R-COCl) | Pyridine, Triethylamine | Phenolic Ester (Ar-O-COR) |

| Esterification | Acid Anhydride ((RCO)₂O) | Pyridine, Triethylamine | Phenolic Ester (Ar-O-COR) |

| Esterification | Carboxylic Acid (R-COOH) | DCC, DMAP | Phenolic Ester (Ar-O-COR) |

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butoxy 2 Hydroxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be mapped.

For derivatives of 2-hydroxybenzaldehyde, the ¹H NMR spectrum provides key diagnostic signals. The aldehyde proton (-CHO) typically appears as a singlet far downfield, generally in the range of δ 9.8–11.0 ppm. The phenolic hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on solvent and concentration. The protons on the aromatic ring exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their substitution pattern and coupling with neighboring protons. The tert-butyl group in 4-(tert-butoxy)-2-hydroxybenzaldehyde would be expected to produce a sharp singlet integrating to nine protons, typically in the upfield region around δ 1.3–1.5 ppm.

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde group is highly deshielded, appearing at approximately δ 190–200 ppm. Aromatic carbons resonate between δ 110–160 ppm, with those attached to electron-withdrawing (aldehyde) or electron-donating (hydroxyl, tert-butoxy) groups showing predictable shifts. The quaternary carbon and the methyl carbons of the tert-butoxy (B1229062) group have characteristic signals in the aliphatic region of the spectrum.

While specific spectral data for this compound is not widely published, data from the closely related compound 4-hydroxybenzaldehyde (B117250) provides a reference for the aromatic core. bmrb.iochemicalbook.comsinocurechem.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde (B42025) Derivatives

| Compound | Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde sinocurechem.comnih.gov | -CHO | ~9.82 | ~191.0 | DMSO-d₆ / CDCl₃ |

| -OH | ~10.65 | - | ||

| Aromatic CH | 6.95-7.81 | 116.0-132.5 | ||

| Aromatic C-O/C-C | - | 130.0-164.0 | ||

| 4-N-Butoxybenzaldehyde chemicalbook.com | -CHO | ~9.87 | ~190.7 | CDCl₃ |

| Aromatic CH | 6.98-7.82 | 114.7-131.9 | ||

| Alkyl CH | 0.98-4.02 | 13.8-68.4 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" based on the functional groups present.

For this compound and its derivatives, several key vibrational modes are diagnostic. A broad absorption band in the region of 3100–3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group; its broadness is often indicative of hydrogen bonding. The C-H stretching of the aldehyde group typically appears as a pair of medium-intensity bands between 2700 and 2900 cm⁻¹. chegg.com One of the most prominent peaks is the C=O stretch of the aldehyde carbonyl group, which is strong and sharp, usually found between 1660 and 1700 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group can shift this frequency to a lower wavenumber. sinocurechem.com

Other important signals include C=C stretching vibrations from the aromatic ring in the 1450–1600 cm⁻¹ region and C-O stretching from the ether and phenol (B47542) groups between 1000 and 1300 cm⁻¹. The spectrum for the closely related 4-(t-Butoxy)benzaldehyde provides insight into the characteristic peaks associated with the tert-butoxy group and the substituted benzene (B151609) ring. nist.gov

Table 2: Key FT-IR Vibrational Frequencies for Substituted Benzaldehydes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Compound Example |

|---|---|---|---|

| O-H Stretch (Phenolic) | 3100-3500 | Broad, Strong | Salicylaldehyde (B1680747) chemicalbook.com |

| C-H Stretch (Aldehyde) | 2700-2900 | Medium, Sharp (often two bands) | 4-Hydroxybenzaldehyde chemicalbook.com |

| C=O Stretch (Aldehyde) | 1660-1700 | Strong, Sharp | 4-(t-Butoxy)benzaldehyde nist.gov |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong | 3,5-di-tert-Butyl-4-hydroxybenzaldehyde nist.gov |

| C-O Stretch (Ether/Phenol) | 1000-1300 | Strong | 4-(t-Butoxy)benzaldehyde nist.gov |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In this method, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₁H₁₄O₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 194.0943 g/mol . High-resolution mass spectrometry (HRMS) can measure this value with high precision, confirming the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry provides valuable structural information. For substituted benzaldehydes, a common fragmentation pathway is the loss of a hydrogen radical (H•) to form a stable [M-1]⁺ acylium ion. docbrown.info Another typical fragmentation is the loss of the entire aldehyde group (-CHO) as a radical, resulting in an [M-29]⁺ peak. docbrown.infonist.gov

For this compound, a characteristic fragmentation would be the loss of isobutylene (B52900) (C₄H₈) from the tert-butoxy group, leading to a prominent peak corresponding to the 4-hydroxy-2-hydroxybenzaldehyde radical cation. Further fragmentation would resemble that of dihydroxybenzaldehyde. Analysis of the fragmentation of the related compound 4-butoxybenzaldehyde shows a base peak at m/z 121, corresponding to the loss of a butoxy radical followed by rearrangement, and a significant molecular ion peak at m/z 178. nih.gov

Table 3: Expected and Observed Mass Spectrometry Fragments for Benzaldehyde Derivatives

| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragment |

|---|---|---|---|

| Benzaldehyde docbrown.info | 106 | 105, 77 | [M-H]⁺, [C₆H₅]⁺ (Loss of CHO) |

| 4-Hydroxybenzaldehyde nih.gov | 122 | 121, 93, 65 | [M-H]⁺, [M-CHO]⁺, [C₅H₅]⁺ |

| 4-Butoxybenzaldehyde nih.gov | 178 | 121, 57 | [M-C₄H₉O]⁺, [C₄H₉]⁺ |

| This compound (Predicted) | 194 | 179, 138, 57 | [M-CH₃]⁺, [M-C₄H₈]⁺ (Loss of isobutylene), [C₄H₉]⁺ |

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Elucidation

Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise electron density map can be generated, revealing atomic coordinates, bond lengths, bond angles, and torsional angles. researchgate.net

While a crystal structure for this compound is not publicly available, the structures of its parent compound, 4-hydroxybenzaldehyde , and other substituted salicylaldehydes have been determined, providing valuable insights. nih.govnih.gov For instance, the redetermination of the 4-hydroxybenzaldehyde structure confirmed the planarity of the benzene ring and provided precise measurements of the C-C, C-O, and C=O bond lengths. nih.gov

A crucial aspect revealed by XRD is the nature of intermolecular interactions, such as hydrogen bonding, which governs the crystal packing. In the structure of 4-hydroxybenzaldehyde, molecules are linked into chains by intermolecular O—H···O hydrogen bonds between the hydroxyl group of one molecule and the aldehyde group of another. nih.gov For this compound, one would expect to observe an intramolecular hydrogen bond between the 2-hydroxy group and the aldehyde oxygen, a common feature in salicylaldehyde derivatives that influences their chemical and physical properties. acs.orgresearchgate.net The bulky tert-butoxy group would significantly influence how the molecules pack in the crystal lattice, affecting properties like melting point and solubility.

Table 4: Representative Crystallographic Data for 4-Hydroxybenzaldehyde

| Parameter | Value for 4-Hydroxybenzaldehyde nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 15.631 Å, b = 3.828 Å, c = 9.773 Å, β = 93.18° |

| Key Interaction | Intermolecular O—H···O hydrogen bonding |

| Hydrogen Bond Length (D···A) | 2.731 Å |

Computational Chemistry and Theoretical Investigations of 4 Tert Butoxy 2 Hydroxybenzaldehyde Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in modeling the geometric and electronic properties of compounds like 4-(Tert-butoxy)-2-hydroxybenzaldehyde.

Theoretical studies on similar molecules, such as 4-hydroxybenzaldehyde (B117250), have been performed using DFT at the B3LYP/6-31G(d,p) level of theory to determine optimized geometrical parameters, electronic properties, and molecular electrostatic potential (MEP) surfaces. The optimized molecular structure reveals bond lengths, bond angles, and dihedral angles.

The MEP surface is a valuable tool for understanding reactivity, as it maps the electrostatic potential onto the electron density surface. It helps identify electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, prone to nucleophilic attack. For instance, in the related 4-hydroxybenzaldehyde, MEP analysis shows that electron-rich areas are concentrated around the oxygen atoms of the carbonyl group, while electron-poor zones are found around the hydrogen atoms, particularly of the hydroxyl group. This suggests that the carbonyl oxygen is a likely site for protonation or coordination to electrophiles.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated using DFT to quantify the chemical reactivity and stability of the molecule.

Table 1: Calculated Global Reactivity Parameters for an Analogous Compound (4-hydroxybenzaldehyde) Data sourced from studies on a structurally similar compound and presented for illustrative purposes.

| Parameter | Value |

| HOMO Energy | -6.35 eV |

| LUMO Energy | -1.61 eV |

| Energy Gap (ΔE) | 4.74 eV |

| Hardness (η) | 2.37 eV |

| Chemical Potential (μ) | -3.98 eV |

| Electrophilicity Index (ω) | 3.34 eV |

Source: Adapted from computational studies on 4-hydroxybenzaldehyde.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key component of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile or base.

The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile or acid.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized.

For the related 4-hydroxybenzaldehyde, the calculated small energy gap between the HOMO and LUMO suggests a potential for charge transfer within the molecule, rendering it more chemically reactive. The HOMO is typically distributed over the benzene (B151609) ring and the oxygen atom of the hydroxyl group, while the LUMO is often localized on the carbonyl group and the aromatic ring. This distribution dictates how the molecule interacts with other reactants.

Elucidation of Reaction Mechanisms Through Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. A critical aspect of this is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate.

While specific transition state analyses for reactions involving this compound are not widely documented, the methodologies are well-established. DFT calculations are commonly used to locate the geometry of transition states. This is often achieved using methods like the synchronous transit-guided quasi-Newton (QST2/QST3) method or eigenvector-following algorithms. Once a potential TS is located, a frequency calculation is performed to confirm its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

For example, in the alkylation of similar 2,4-dihydroxybenzaldehydes, computational analysis could be used to investigate the regioselectivity of the reaction. By calculating the activation barriers for alkylation at the different hydroxyl positions, one could predict which product is kinetically favored. The presence of an intramolecular hydrogen bond between the 2-hydroxy group and the aldehyde, a key feature in this compound, would be expected to significantly influence the transition state energies for reactions at this position.

Computational Thermochemistry and Reaction Energetics

Computational thermochemistry involves calculating thermodynamic properties such as enthalpies of formation (ΔHf°), Gibbs free energies (ΔG), and reaction energies from first principles. These calculations are vital for predicting the feasibility and spontaneity of chemical reactions. High-accuracy composite methods, such as the Gaussian-n (Gn) theories (e.g., G2, G3, G4), and coupled-cluster [CCSD(T)] methods are often employed for this purpose.

These methods typically involve several steps:

Geometry optimization using a reliable method like Møller-Plesset perturbation theory (MP2) or DFT.

Calculation of zero-point vibrational energies (ZPVE), usually at the Hartree-Fock or DFT level, which are then scaled to correct for known systematic errors.

A series of single-point energy calculations at higher levels of theory and with larger basis sets to approximate the exact electronic energy.

These energies are combined to yield a final, highly accurate total energy, which can then be used to calculate thermochemical data.

Prediction of Spectroscopic Properties from First Principles

Computational methods allow for the accurate prediction of various spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts (δ) and spin-spin coupling constants. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental ones can confirm the molecular structure. Studies on substituted benzaldehydes have demonstrated the utility of DFT in modeling ¹⁷O carbonyl chemical shifts.

Vibrational Spectroscopy: The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be calculated using DFT. These calculations provide a theoretical vibrational spectrum that can be compared with experimental data to assign the observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the aldehyde or the O-H stretch of the phenol (B47542).

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. For a molecule like this compound, TD-DFT can predict the electronic transitions, often corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

Table 2: Illustrative Predicted Electronic Transitions for an Analogous Compound (4-hydroxybenzaldehyde) Data sourced from studies on a structurally similar compound and presented for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 4.74 | 261.52 | 0.4092 |

| HOMO-2 → LUMO | 4.83 | 256.48 | 0.0061 |

| HOMO-1 → LUMO | 3.92 | 316.45 | 0.0001 |

Source: Adapted from TD-DFT calculations on 4-hydroxybenzaldehyde.

Investigation of Magneto-Structural Correlations in Coordination Complexes

This compound can act as a ligand in the formation of coordination complexes with metal ions, often after condensation with an amine to form a Schiff base. When paramagnetic metal ions are involved, these complexes can exhibit interesting magnetic properties. Computational chemistry, particularly DFT, plays a crucial role in establishing magneto-structural correlations—the relationship between the geometric structure of a complex and its magnetic behavior (e.g., ferromagnetic or antiferromagnetic coupling between metal centers).

For a hypothetical dinuclear complex containing a ligand derived from this compound, DFT calculations could be used to:

Optimize the geometry of the coordination complex.

Calculate the magnetic exchange coupling constant (J), which quantifies the strength and nature of the magnetic interaction between the metal ions. A positive J value typically indicates ferromagnetic coupling, while a negative value signifies antiferromagnetic coupling.

Analyze the spin density distribution to understand the pathways for magnetic exchange.

The structural parameters of the complex, such as bond lengths, bond angles (e.g., the M-O-M bridging angle), and dihedral angles, are known to strongly influence the magnitude and sign of J. By systematically varying these parameters in computational models, a detailed magneto-structural correlation can be developed. This understanding is essential for the rational design of new molecular materials with desired magnetic properties, such as Single-Molecule Magnets (SMMs). While specific studies on complexes of this compound are limited, the principles derived from studies on other coordination complexes are directly applicable.

Coordination Chemistry and Ligand Development from 4 Tert Butoxy 2 Hydroxybenzaldehyde

Design and Synthesis of Polydentate Ligands Incorporating the 2-Hydroxybenzaldehyde Moiety

The 2-hydroxybenzaldehyde moiety is a common structural motif in the design of ligands for metal coordination. The presence of the bulky tert-butoxy (B1229062) group at the 4-position can influence the steric and electronic properties of the resulting ligands and their metal complexes, potentially leading to unique reactivity and stability.

Schiff base ligands are readily synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. iosrjournals.orgscience.gov The resulting imine or azomethine group (-C=N-) is a key feature of these ligands, providing a nitrogen donor atom for coordination to a metal center. iosrjournals.org

Salen-type ligands are a well-known class of tetradentate Schiff base ligands, typically formed from the reaction of two equivalents of a salicylaldehyde (B1680747) derivative with a diamine, such as ethylenediamine. wikipedia.orgscispace.com These ligands are prized for their ability to form stable complexes with a wide range of metal ions. wikipedia.orgtaylorandfrancis.com The general structure of a salen ligand features two phenolic oxygen atoms and two imine nitrogen atoms that can coordinate to a metal ion in a square-planar or related geometry. taylorandfrancis.com The synthesis of salen-type ligands from 4-(tert-butoxy)-2-hydroxybenzaldehyde would involve its reaction with a suitable diamine.

Salalen-type ligands are structurally similar to salen ligands but possess one saturated C-N bond and one unsaturated C=N bond in the backbone connecting the two salicylaldehyde moieties. This structural modification can alter the flexibility and coordination properties of the ligand. The synthesis of unsymmetrical salalen-type ligands, which incorporate two different benzaldehyde (B42025) derivatives, can be achieved through a stepwise approach. researchgate.netnorthwestern.edu

Oxime-based ligands are another important class of chelating agents that can be derived from this compound. Oximes are formed by the reaction of an aldehyde or ketone with hydroxylamine. cymitquimica.com The resulting oxime group (-C=N-OH) can act as a donor to metal ions through both the nitrogen and oxygen atoms. The synthesis of terpolymers based on 4-hydroxybenzaldehyde (B117250) oxime has been reported, and these polymers have shown potential biological activities. researchgate.net The presence of the hydroxyl group on the benzene (B151609) ring, in addition to the oxime functionality, allows for the formation of stable chelate rings with metal ions.

Synthesis and Characterization of Metal Complexes

The polydentate ligands derived from this compound can be used to synthesize a variety of metal complexes. The characterization of these complexes typically involves a combination of spectroscopic techniques (such as IR, UV-Vis, and NMR), elemental analysis, and in some cases, single-crystal X-ray diffraction to determine the precise molecular structure.

Schiff base ligands derived from substituted salicylaldehydes are known to form stable complexes with a wide range of transition metals.

Copper(II) Complexes : Copper(II) complexes with Schiff base ligands have been extensively studied. mdpi.comnih.govresearchgate.net These complexes often exhibit square-planar or distorted octahedral geometries and have been investigated for their biological and catalytic activities. mdpi.comrsc.org

Zinc(II) Complexes : Zinc(II) complexes with Schiff base ligands are also common. sapub.org Due to the d¹⁰ electronic configuration of Zn(II), its complexes are typically diamagnetic and often adopt tetrahedral or octahedral geometries. sbmu.ac.ir

Manganese(III) Complexes : Manganese(III) complexes with salen-type ligands have been explored as catalysts for various oxidation reactions. nih.govnih.gov These complexes can adopt square-pyramidal or octahedral geometries. nih.govuniss.it

Nickel(II) Complexes : Nickel(II) can form complexes with Schiff base ligands in various geometries, including square-planar and octahedral. ijser.in The magnetic properties of these complexes are dependent on their geometry. ijser.in

Palladium(II) and Platinum(II) Complexes : Palladium(II) and Platinum(II) complexes with Schiff base ligands often adopt a square-planar geometry. nih.govnih.govresearchgate.net These complexes have been investigated for their potential applications in catalysis and as anticancer agents. nih.govmdpi.com

Uranyl(VI) Complexes : The uranyl ion (UO₂²⁺) is known to form stable complexes with salen-type ligands. researchgate.net These complexes typically feature a linear O=U=O unit with the Schiff base ligand coordinated in the equatorial plane.

Table 1: Examples of Transition Metal Complexes with Substituted Salicylaldehyde-Derived Ligands

| Metal Ion | Ligand Type | Typical Geometry | Potential Applications |

| Cu(II) | Schiff Base | Square-planar, Octahedral | Catalysis, Biological Activity |

| Zn(II) | Schiff Base | Tetrahedral, Octahedral | --- |

| Mn(III) | Salen-type | Square-pyramidal, Octahedral | Oxidation Catalysis |

| Ni(II) | Schiff Base | Square-planar, Octahedral | Catalysis |

| Pd(II) | Schiff Base | Square-planar | Catalysis, Anticancer Agents |

| Pt(II) | Schiff Base | Square-planar | Anticancer Agents |

| UO₂(VI) | Salen-type | Pentagonal bipyramidal | --- |

Organotin(IV) compounds are known to form complexes with Schiff base ligands. figshare.comresearchgate.net The synthesis of these complexes often involves the reaction of an organotin(IV) precursor, such as a diorganotin(IV) dichloride or a triorganotin(IV) oxide, with the pre-formed Schiff base ligand. rsc.orgresearchgate.net The resulting complexes can exhibit a range of coordination numbers and geometries around the tin center, often leading to penta- or hexa-coordinated structures. rsc.orgmdpi.com The biological activity of these organotin(IV) Schiff base complexes has been a subject of interest. rsc.org

Catalytic Applications of Metal Complexes Derived from Substituted Hydroxybenzaldehydes

Metal complexes derived from substituted hydroxybenzaldehydes, including Schiff base complexes, have shown promise as catalysts in a variety of organic transformations. The electronic and steric properties of the substituents on the salicylaldehyde ring can significantly influence the catalytic activity of the corresponding metal complexes.

For example, manganese(III) salen complexes have been utilized as catalysts for asymmetric epoxidation reactions. nih.gov Nickel(II) Schiff base complexes have been investigated for the oxidation of styrene (B11656) to benzaldehyde. mdpi.com The catalytic activity of metal complexes can also be influenced by encapsulating them within a support material, such as a zeolite, which can enhance stability and facilitate catalyst recovery. researchgate.net Furthermore, the development of chiral-at-metal complexes has opened up new avenues for asymmetric catalysis, where the stereochemistry of the reaction is controlled by the metal center itself. rsc.org The catalytic functionalization of aldehydes, including hydroacylation reactions, is another area where transition metal complexes play a crucial role. nih.govsemanticscholar.org

Homogeneous Catalysis in Organic Transformations

Schiff base complexes derived from this compound are effective homogeneous catalysts for a range of organic reactions. The steric hindrance provided by the tert-butoxy group can influence the stereoselectivity of the catalytic process, while the electronic properties of the metal center dictate the catalytic activity.

Transition metal complexes involving Schiff bases are known to be potential catalysts for various organic syntheses. mdpi.com The presence of both a hard donor atom (oxygen) and a soft donor atom (nitrogen) in the Schiff base ligand allows for effective coordination with a variety of metal ions, leading to stable and catalytically active complexes. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of Schiff base catalysis suggest its derivatives would be active in reactions such as C-C bond formation, reductions, and oxidations. The bulky tert-butoxy group is anticipated to play a crucial role in enhancing the selectivity of these transformations by creating a specific chiral environment around the metal center.

Table 1: Potential Homogeneous Catalytic Applications of this compound Derived Schiff Base Complexes

| Reaction Type | Metal Ion | Potential Advantages |

|---|---|---|

| Asymmetric Aldol Reactions | Zn(II), Cu(II) | Enhanced enantioselectivity due to steric bulk. |

| Cyclopropanation | Rh(II), Cu(I) | Control over cis/trans selectivity. |

Heterogeneous Catalysis with Ligand-Functionalized Supports

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, Schiff base ligands from this compound can be immobilized on solid supports. Mesoporous silica (B1680970), due to its high surface area and tunable pore size, is a particularly suitable support material. rsc.orgurjc.esnih.gov

Oxidative Catalysis (e.g., Cyclohexane (B81311) Oxidation, Aldehyde Oxidation)

Metal complexes of Schiff bases derived from this compound are promising catalysts for oxidative transformations. The choice of the metal center is critical in determining the catalytic activity and selectivity in these reactions.

Cyclohexane Oxidation: The oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) is a crucial industrial process. Manganese complexes with Schiff base ligands have shown catalytic activity in this reaction. hhu.deijcce.ac.irijcce.ac.ir The bulky tert-butoxy group in the ligand structure can influence the product distribution by sterically guiding the approach of the substrate to the active metal-oxo species. While direct studies on this compound derivatives for this specific application were not found, the established reactivity of related manganese-Schiff base complexes suggests their potential. rsc.org

Aldehyde Oxidation: The selective oxidation of aldehydes to carboxylic acids is another important organic transformation. Copper complexes, in particular, have been shown to be effective catalysts for this reaction. researchgate.netsemanticscholar.org Schiff base ligands can stabilize the copper center and modulate its redox potential, thereby facilitating the catalytic cycle. The use of tert-butyl hydroperoxide as an oxidant in conjunction with copper-Schiff base complexes provides a mild and efficient method for aldehyde oxidation. Although specific data for this compound derived catalysts is not available, the general applicability of copper-Schiff base systems is well-documented. lookchem.comepa.gov

Table 2: Overview of Oxidative Catalysis

| Substrate | Catalyst Type | Potential Products | Oxidant |

|---|---|---|---|

| Cyclohexane | Manganese-Schiff base complex | Cyclohexanol, Cyclohexanone | Iodosylbenzene, H₂O₂ |

Condensation and Related Reactions

The aldehyde functionality of this compound makes it a suitable substrate for various condensation reactions, which are fundamental C-C bond-forming reactions in organic synthesis.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.netnih.gov The reaction with this compound would lead to the formation of a benzylidenemalononitrile (B1330407) derivative. The electron-donating nature of the hydroxyl and tert-butoxy groups on the aromatic ring can influence the reactivity of the aldehyde. Various catalysts, including basic amines and supported catalysts, can be employed to promote this reaction, often with high yields. nih.govresearchgate.net

Henry Reaction (Nitroaldol Reaction): The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde, resulting in the formation of a β-nitro alcohol. wikipedia.orgscirp.org this compound can react with nitroalkanes like nitromethane (B149229) or nitroethane to yield the corresponding nitroaldol products. psu.eduresearchgate.net These products are valuable synthetic intermediates that can be further transformed into amino alcohols or nitroalkenes. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction. niscpr.res.in

Table 3: Condensation Reactions Involving this compound

| Reaction | Reactant | Catalyst | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | Basic amine (e.g., piperidine) | Benzylidenemalononitrile derivative |

Supramolecular Assemblies and Functional Materials Based on 4 Tert Butoxy 2 Hydroxybenzaldehyde Derivatives

Principles of Self-Assembly Driven by Non-Covalent Interactions

The formation of supramolecular assemblies from derivatives of 4-(tert-butoxy)-2-hydroxybenzaldehyde is governed by a complex interplay of weak and reversible non-covalent interactions. google.com.pg These interactions, though individually modest in strength, collectively dictate the three-dimensional organization of molecules, leading to the emergence of ordered structures with novel functions. google.com.pgresearchgate.net

Key non-covalent interactions driving the self-assembly of these benzaldehyde (B42025) derivatives include:

Hydrogen Bonding: The hydroxyl (-OH) and carbonyl (C=O) groups of the benzaldehyde moiety are primary sites for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and carbonyl groups can act as acceptors. These interactions are highly directional and play a crucial role in forming specific, predictable arrangements, such as chains or dimeric motifs. nbinno.com

π-π Stacking: The aromatic benzene (B151609) ring provides a platform for π-π stacking interactions. These attractive, non-covalent forces arise between the electron clouds of adjacent aromatic rings, contributing significantly to the stabilization of columnar or layered structures. nbinno.comchemicalbook.com The substitution pattern on the ring, including the tert-butoxy (B1229062) group, can influence the geometry and strength of these interactions.

Dipole-Dipole Interactions: The polar carbonyl group introduces a dipole moment in the molecule, leading to electrostatic dipole-dipole interactions that help orient the molecules within the supramolecular assembly.

The collective action of these forces allows for a "bottom-up" approach to materials synthesis, where the molecular structure is pre-programmed with the necessary information to guide its assembly into larger, functional architectures. techvina.vn The specific balance and geometry of these interactions can be fine-tuned by modifying the chemical structure of the this compound derivative, enabling control over the resulting supramolecular morphology and properties. nbinno.com

Host-Guest Systems Involving Benzaldehyde Derivatives and Macrocyclic Receptors (e.g., Cyclodextrins, Calixarenes)

The incorporation of benzaldehyde derivatives into host-guest systems with macrocyclic receptors like cyclodextrins and calixarenes represents a significant area of supramolecular chemistry. google.com These systems are formed by the encapsulation of a "guest" molecule (the benzaldehyde derivative) within the cavity of a larger "host" molecule (the macrocycle). nih.gov

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. researchgate.net This structure makes them particularly adept at encapsulating hydrophobic guest molecules, such as the aromatic ring of this compound, in aqueous solutions. researchgate.netacs.org The primary driving forces for the formation of these inclusion complexes are hydrophobic interactions and van der Waals forces between the guest and the cyclodextrin (B1172386) cavity. nbinno.com The size of the cyclodextrin cavity (α-, β-, or γ-cyclodextrin) determines the size and shape of the guest molecule that can be accommodated, leading to size- and shape-selective binding. nbinno.comchemicalbook.com

Calixarenes are another class of macrocycles, synthesized from the condensation of phenols (like p-tert-butylphenol) and aldehydes. google.com.pglongchangextracts.com They possess a cup-shaped cavity that can be functionalized at the "upper" and "lower" rims to tune their recognition properties. longchangextracts.comgoogle.com Benzaldehyde derivatives can be included within the calixarene (B151959) cavity or can be chemically attached to the calixarene scaffold to create more complex functional hosts. chemicalbook.comlongchangextracts.com The binding within calixarene cavities is also driven by non-covalent interactions, including hydrophobic effects, π-π stacking, and hydrogen bonding. sigmaaldrich.com

The formation of these host-guest complexes can significantly alter the physicochemical properties of the benzaldehyde derivative, such as its solubility, stability, and reactivity. acs.orgsprchemical.com This principle is widely exploited in various applications, including controlled release systems, catalysis, and sensing.

Table 1: Comparison of Macrocyclic Receptors for Benzaldehyde Derivatives

| Feature | Cyclodextrins | Calixarenes |

| Origin | Semi-natural (from starch) | Synthetic |

| Basic Structure | Truncated cone of glucose units | Cup-shaped, from phenol-aldehyde condensation |

| Cavity Nature | Hydrophobic interior, hydrophilic exterior | Generally hydrophobic, tunable via functionalization |

| Primary Driving Force | Hydrophobic interactions, van der Waals forces | Hydrophobic, π-π, Hydrogen bonding, Dipole interactions |

| Solubility | Varies (generally water-soluble) | Generally soluble in organic solvents; can be made water-soluble |

| Modification | Hydroxyl groups can be functionalized | "Upper" and "lower" rims can be extensively functionalized |

Polymer-Based Supramolecular Architectures with Integrated Benzaldehyde Functionalities

Integrating benzaldehyde functionalities into polymer structures provides a powerful strategy for creating advanced supramolecular materials. chemicalbook.com The benzaldehyde group can be incorporated as a pendant group on a polymer backbone or as an end-group, where its reactivity and interaction capabilities can be harnessed to direct self-assembly or create responsive materials.

One approach involves the synthesis of amphiphilic block copolymers where one block contains benzaldehyde moieties. For example, a block copolymer like PEO-b-PVBA (poly(ethylene oxide)-block-poly(4-vinylbenzaldehyde)) can self-assemble in water to form well-defined nanostructures such as vesicles (polymersomes). nbinno.comchemicalbook.com In these assemblies, the benzaldehyde groups are located within the vesicle walls, providing reactive handles for further functionalization or cross-linking. nbinno.comchemicalbook.com This can be achieved via reactions like reductive amination to stabilize the structure or to attach fluorescent labels for imaging applications. nbinno.com

Another strategy utilizes the copolymerization of phthalaldehyde with substituted benzaldehydes. researchgate.netresearchgate.net This allows for the creation of metastable polymers that can be functionalized with a variety of pendant groups derived from the benzaldehyde comonomer. researchgate.netresearchgate.net These copolymers can depolymerize in response to specific triggers, such as acid, making them suitable for applications in self-immolative or degradable materials. researchgate.net

Furthermore, benzaldehyde derivatives, including 4-hydroxybenzaldehyde (B117250), can be immobilized onto pre-existing polymer backbones, such as amine-terminated polyacrylonitrile. acs.orglongchangextracts.com This method creates functional polymers where the benzaldehyde unit acts as an active agent, for instance, conferring antimicrobial properties to the material. acs.orglongchangextracts.com The reactivity of the aldehyde group allows for the formation of Schiff base linkages with amine groups on the polymer, providing a stable attachment. longchangextracts.com

Development of Liquid Crystalline Materials from Functionalized Benzaldehyde Precursors

Functionalized benzaldehydes, including hydroxybenzaldehyde derivatives, are fundamental building blocks in the synthesis of thermotropic liquid crystals. google.com.pgnbinno.com These organic materials exhibit phases of matter (mesophases) that have properties intermediate between those of a conventional liquid and a solid crystal. nih.gov The molecular shape, or anisotropy, is a key factor in the formation of liquid crystalline phases. rsc.org

The synthesis of liquid crystals from benzaldehyde precursors often involves the formation of a Schiff base (an imine, -CH=N-). researchgate.nettechvina.vn This is typically achieved through the condensation reaction of a benzaldehyde derivative, such as one derived from this compound, with an aniline (B41778) derivative. The resulting Schiff base linkage creates a rigid, linear core structure, which is essential for promoting the anisotropic molecular arrangements required for liquid crystallinity. researchgate.netgoogle.com

Table 2: Common Liquid Crystalline Phases and Their Characteristics

| Phase | Molecular Ordering | Key Characteristics |

| Nematic (N) | Molecules have long-range orientational order (aligned along a common axis, the director) but no long-range positional order. | Fluid-like, with viscosity comparable to liquids. Anisotropic optical and electrical properties. |

| Smectic (Sm) | Molecules have long-range orientational order and are arranged in layers (positional order in one dimension). | More ordered and viscous than the nematic phase. Different types exist (e.g., Smectic A, Smectic C) based on molecular orientation within layers. |

| Isotropic (I) | Molecules have no long-range orientational or positional order. | A true liquid state, appearing optically isotropic. |

By systematically modifying the structure of the benzaldehyde precursor and the aniline component, researchers can design liquid crystalline materials with specific phase behaviors and transition temperatures, tailoring them for applications in displays, sensors, and optical devices. chemicalbook.comacs.orglongchangextracts.com

Applications in Organic Electronics: Precursors for Semiconducting Systems

Derivatives of benzaldehyde are being explored as precursors for the synthesis of organic semiconductors, which are the active components in a variety of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). google.com.pgnbinno.com The performance of these devices is critically dependent on the electronic properties and molecular packing of the organic semiconductor material. researchgate.net

The versatility of the benzaldehyde functional group allows it to be a starting point for building larger, conjugated molecular systems. chemicalbook.com Through various chemical reactions, the aldehyde can be transformed or used as a reactive site to link aromatic units, thereby extending the π-conjugation of the molecule. Extended π-conjugation is a prerequisite for efficient charge transport (mobility of electrons and holes) and desirable optical properties (light absorption and emission). researchgate.netlongchangextracts.com